4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
Description
The compound 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a pyrrolin-2-one derivative featuring a benzothiazole core substituted with a 6-methyl group, a 4-methoxyphenyl moiety at position 5, and a 2-furylcarbonyl group at position 2. This structural framework is associated with pharmacological activities, such as antitumor and antimicrobial effects, common in benzothiazole-containing compounds .
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-5-10-16-18(12-13)32-24(25-16)26-20(14-6-8-15(30-2)9-7-14)19(22(28)23(26)29)21(27)17-4-3-11-31-17/h3-12,20,28H,1-2H3 |
InChI Key |
ZFDZMNIIDKXQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolinone Synthesis
The pyrrolinone core is synthesized via a Knorr-type cyclization , employing β-ketoamide precursors. Key reagents include:
-
Ethyl acetoacetate and 4-methoxyaniline for forming the β-ketoamide intermediate.
-
Phosphorus oxychloride (POCl₃) as a cyclizing agent, facilitating intramolecular condensation at 80–90°C.
The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration. Yields for this step typically range from 65–75%, with purity confirmed by thin-layer chromatography (TLC).
Benzothiazole Moiety Incorporation
The 6-methylbenzothiazol-2-yl group is introduced through a nucleophilic aromatic substitution reaction. Critical components include:
-
2-Amino-6-methylbenzothiazole : Reacted with the pyrrolinone core in the presence of potassium tert-butoxide (t-BuOK) as a base.
-
N,N-Dimethylformamide (DMF) : Solvent, operated under inert nitrogen atmosphere at 110°C for 12 hours.
This step achieves approximately 70% yield, with byproducts removed via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent.
Furylcarbonyl Group Attachment
The 2-furylcarbonyl group is appended via Friedel-Crafts acylation :
-
Furan-2-carbonyl chloride : Serves as the acylating agent.
-
Aluminum chloride (AlCl₃) : Lewis catalyst, used in stoichiometric amounts at 0–5°C to prevent over-acylation.
Reaction monitoring via ¹H NMR reveals complete conversion within 4 hours, with a yield of 82% after aqueous workup.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Optimal conditions for each stage were determined through parametric studies:
| Reaction Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrrolinone cyclization | Toluene | 80 | 6 | 68 |
| Benzothiazole addition | DMF | 110 | 12 | 70 |
| Furylcarbonylation | Dichloromethane | 0–5 | 4 | 82 |
Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while low temperatures during acylation suppress side reactions.
Catalytic Systems
Alternative catalysts were evaluated for the Friedel-Crafts step:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃ | 82 | 98 |
| FeCl₃ | 65 | 91 |
| ZnCl₂ | 58 | 87 |
AlCl₃ outperforms other Lewis acids due to its stronger electrophilic character, though it requires careful handling to avoid hydrolysis.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography with a gradient elution system (ethyl acetate:hexane from 1:9 to 4:6). This removes unreacted furan-2-carbonyl chloride and oligomeric byproducts, achieving >99% purity as verified by HPLC .
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : Key peaks include δ 7.82 (s, 1H, benzothiazole-H), δ 6.95–7.45 (m, aromatic-H), and δ 3.85 (s, 3H, OCH₃).
-
IR (KBr) : Bands at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O).
Mass spectrometry (ESI-MS ) confirms the molecular ion peak at m/z 463.2 [M+H]⁺.
Comparative Analysis with Analogues
Modifications to the synthetic protocol yield structurally related compounds:
| Compound Variation | Yield (%) | Key Difference |
|---|---|---|
| 6-Ethoxybenzothiazol-2-yl variant | 74 | Ethoxy vs. methyl substituent |
| 4-Bromophenyl analogue | 63 | Bromine vs. methoxy group |
The methoxy group in the target compound enhances solubility in polar solvents compared to brominated analogues, facilitating downstream applications.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the pyrrolinone core impede acylation. This is addressed by:
-
Slow reagent addition : Ensures even distribution.
-
Ultrasonication : Enhances mixing in viscous reaction media.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., alkoxides, amines) in appropriate solvents.
- Oxidation: Formation of a ketone.
- Reduction: Generation of an alcohol.
- Substitution: Altered substituents on the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolinones exhibit significant anticancer properties. For instance, compounds structurally related to 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one have shown efficacy in inhibiting the growth of various cancer cell lines. A study conducted by the National Cancer Institute (NCI) demonstrated that similar compounds displayed a high level of antimitotic activity against human tumor cells, with mean growth inhibition values indicating potential for therapeutic use in oncology .
Neuroprotective Effects
There is emerging evidence suggesting that pyrrolinone derivatives may possess neuroprotective properties. Compounds in this class have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar molecules have been studied for their ability to inhibit enzymes involved in metabolic pathways, including those relevant to diabetes and obesity management. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles in preclinical models .
Antioxidant Activity
Pyrrolinones are known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals. This characteristic is crucial for developing supplements or drugs aimed at reducing oxidative stress-related damage in cells.
Organic Synthesis
The unique structure of 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one allows it to serve as a versatile intermediate in organic synthesis. Its functional groups can be modified to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals.
Photophysical Properties
Recent studies have suggested that similar compounds exhibit interesting photophysical properties, making them suitable for applications in organic electronics or photonic devices. The incorporation of furan and benzothiazole moieties can enhance light absorption and emission characteristics, which are vital for developing new materials in optoelectronics.
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| National Cancer Institute Study | Anticancer Activity | Significant growth inhibition across multiple cancer cell lines. |
| Anti-inflammatory Research | Inhibition of Cytokines | Demonstrated reduction in pro-inflammatory markers in vitro. |
| Neuroprotection Study | Oxidative Stress | Protective effects against neuronal apoptosis observed in cell cultures. |
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may:
- Inhibit enzymes involved in disease pathways.
- Interact with cell receptors, modulating signaling pathways.
- Alter gene expression through epigenetic mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Table 1: Key Physical Properties of Analogous Pyrrolin-2-one Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (3-chlorophenyl) and trifluoromethoxy substituents (electron-withdrawing) correlate with lower melting points (235–248°C) compared to tert-butyl (electron-donating, 263°C) . Bulkier groups like tert-butyl enhance crystal packing efficiency, raising melting points.
- Hydrogen Bonding: Hydroxyl and carbonyl groups in the target compound likely form intramolecular hydrogen bonds, improving thermal stability. In contrast, morpholinoethyl substituents (e.g., in ) increase solubility due to hydrophilic interactions .
Benzothiazole Core Modifications
- Similar derivatives exhibit antitumor activity .
- 6-Methoxybenzothiazole (): Methoxy groups may reduce metabolic stability compared to methyl due to susceptibility to demethylation .
Aromatic Substitutions
Pharmacological Implications
While explicit data for the target compound are unavailable, structural analogues provide insights:
Biological Activity
The compound 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that may contribute to various biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.4 g/mol. Its IUPAC name indicates the presence of a furan ring, a hydroxyl group, and a methoxyphenyl group, alongside a benzothiazole moiety, which collectively contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.4 g/mol |
| IUPAC Name | 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one |
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows for various interactions, including:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation or survival pathways.
- DNA Binding: Similar compounds have shown the ability to bind to DNA, potentially inhibiting DNA-dependent enzymes and affecting cell cycle progression.
- Signal Transduction Modulation: Interaction with cellular signaling pathways can lead to altered cellular responses.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain pyrrolinone derivatives can inhibit the proliferation of cancer cell lines such as A549 and HCC827. The IC50 values for these compounds often fall within submicromolar ranges, indicating potent activity against tumor cells.
Case Study:
In a comparative study, various derivatives were tested against multiple cancer cell lines. The results demonstrated that compounds similar to 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one showed higher efficacy in 2D assays compared to 3D assays, suggesting that structural modifications could enhance their antitumor activity while reducing toxicity to normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro studies using broth microdilution methods revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Findings:
- Compounds showed effective inhibition at concentrations as low as 10 µg/mL.
- The presence of the furan and benzothiazole moieties was crucial for enhancing antimicrobial properties.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant inhibition observed in A549 and HCC827 cell lines; IC50 values < 10 µM. |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; minimum inhibitory concentrations (MICs) around 10 µg/mL. |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. What are the critical factors affecting the compound’s stability under various storage conditions?
Methodological Answer: Stability is influenced by:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the furyl and benzothiazole groups.
- Humidity: Use desiccants to avoid hydrolysis of the carbonyl groups ( ).
- Temperature: Long-term storage at –20°C recommended for solid-state stability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrrolinone core?
Methodological Answer:
- Systematic Substituent Variation: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups and assess bioactivity ( ).
- Bioassays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Computational Modeling: Dock modified structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.
Q. What experimental strategies can resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Trials: Repeat reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables ( ).
- Advanced Analytics: Use NMR (²⁵¹ MHz) or X-ray crystallography ( ) to confirm structural assignments.
- DoE (Design of Experiments): Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry) and identify critical factors ( ).
Q. What mechanistic insights guide the optimization of cyclocondensation steps in the synthesis?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization).
- Catalyst Screening: Test Brønsted/Lewis acids (e.g., p-TsOH, FeCl₃) to accelerate cyclization ( ).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance intermediate stability, improving yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
